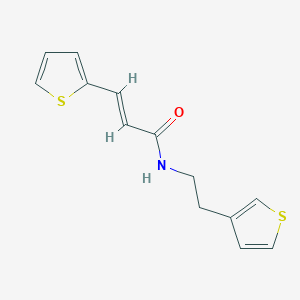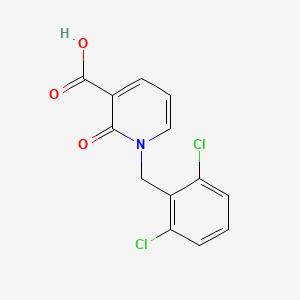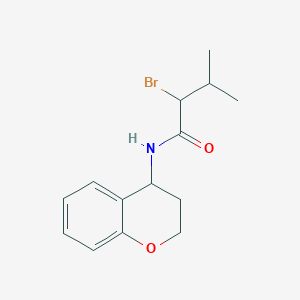
2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide, also known as GW501516, is a synthetic drug that is classified as a PPARδ receptor agonist. This compound has received significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders.
科学的研究の応用
Pharmacological Activity
Research indicates that certain compounds structurally related to 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide exhibit pharmacological activities. For instance, compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring, akin to this chemical, have shown significant myorelaxant activity, particularly on rat uterine smooth muscle. These studies suggest potential selective applications towards uterine smooth muscle relaxation without marked effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).
Synthetic and Chemical Transformations
The compound and its analogs play a role in various synthetic processes. For instance, the allylic bromination of related structures and subsequent reactions lead to compounds with properties of benzofuran and 4-methylenepyran, highlighting its utility in creating diverse chemical structures (Tanemura et al., 1991). Additionally, the synthesis of derivatives through reactions involving bromo or chloroacetyl chloride demonstrates the versatility of the compound in creating pharmacologically relevant structures (Skladchikov et al., 2012).
Potential in Drug Synthesis
Another significant application of compounds structurally similar to 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide is in the synthesis of potential drug candidates. For example, the synthesis of CCR5 antagonists, which are relevant in treatments targeting chronic inflammatory processes, involves the use of structurally related compounds. This indicates the potential of such chemicals in developing new therapeutic agents (Strunz et al., 2015).
特性
IUPAC Name |
2-bromo-N-(3,4-dihydro-2H-chromen-4-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-9(2)13(15)14(17)16-11-7-8-18-12-6-4-3-5-10(11)12/h3-6,9,11,13H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEONJHYTGUFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCOC2=CC=CC=C12)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


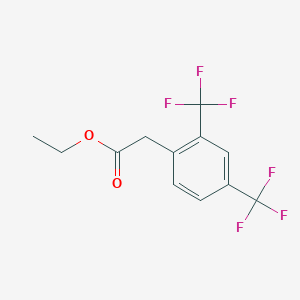
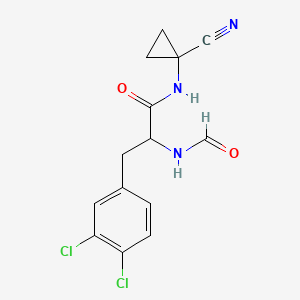
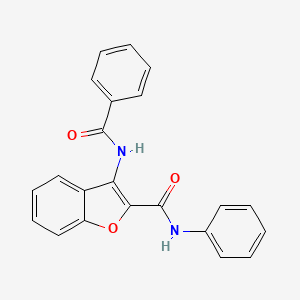
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2811035.png)
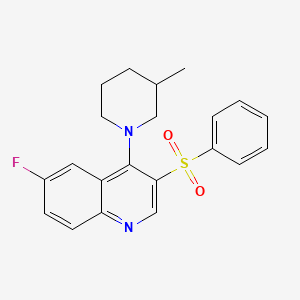
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2811038.png)
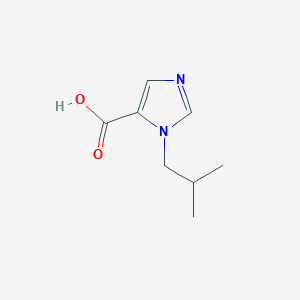
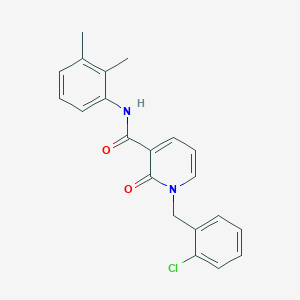
![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2811041.png)
![3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one](/img/structure/B2811042.png)
